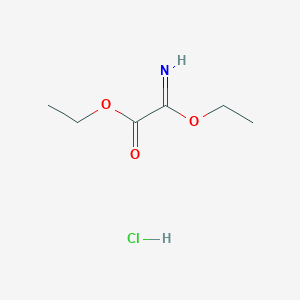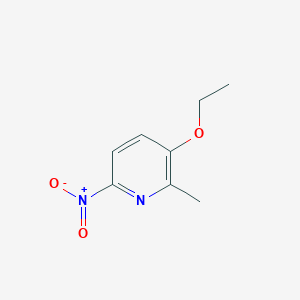
3-Ethoxy-2-methyl-6-nitropyridine
Vue d'ensemble
Description
The compound of interest, 3-Ethoxy-2-methyl-6-nitropyridine, is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their varied applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility.
Synthesis Analysis
The synthesis of nitropyridine derivatives can be achieved through various methods. One such method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia, leading to alkyl- or aryl-substituted 3-nitropyridines in moderate to high yields. Enamines derived from ketones are particularly effective in this transformation, while those from aldehydes do not yield the desired product . Another approach for synthesizing nitropyridine derivatives includes the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group preferentially enters the 4 and then the 6 position of the pyridine ring, influenced by the orienting effect of the β-hydroxy group .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, IR, NMR, and electronic spectroscopy . Similarly, the structure of 3-methoxy-5,6-diamino-2-nitropyridine was identified by IR, 1H NMR, MS, and elemental analysis . These studies provide insights into the geometric parameters and conformational stability of the molecules.
Chemical Reactions Analysis
The reactivity of nitropyridine derivatives can be explored through various chemical reactions. For example, the nitration process is a key step in the synthesis of these compounds, as seen in the synthesis of 2-amino-3-nitropyridine-6-methoxy . Additionally, the oxidative nitration of 2-amino-3-hydroxypyridine in the presence of rare-earth metal cations yields 2-ethoxy-3-hydroxy-4,6-dinitropyridine, demonstrating the influence of metal cations on the nitration reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The optical properties of these compounds can be investigated using UV–vis absorption and fluorescence spectroscopy. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects playing a significant role in emission spectra . The acidic dissociation constant of 2-ethoxy-3-hydroxy-4,6-dinitropyridine was also evaluated, indicating its acidic nature . Additionally, molecular docking studies can provide information on the potential biological interactions of these molecules, as demonstrated for 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl) .
Applications De Recherche Scientifique
Vibrational Spectroscopic Studies and Molecular Analysis
One significant area of application involves vibrational spectroscopic studies, such as FT-IR and FT-Raman analyses. These studies are crucial for understanding the molecular structure and dynamics of nitropyridine derivatives. For instance, the vibrational analysis of similar compounds, including their molecular stability and bond strength through natural bond orbital (NBO) analysis, provides insights into the chemical reactivity and electronic properties of 3-Ethoxy-2-methyl-6-nitropyridine derivatives. Such research contributes to a deeper understanding of the relative orientation of functional groups and their impact on the compound's stability and reactivity (Karnan, Balachandran, & Murugan, 2012).
Synthesis and Chemical Reactivity
Material Science and Optical Properties
Research in material science, especially in the context of nonlinear optical materials, leverages the unique properties of nitropyridine derivatives. The growth and characterization of such materials, including their crystal structure, vibrational modes, and nonlinear optical properties, underscore the potential of 3-Ethoxy-2-methyl-6-nitropyridine in developing new optical materials with enhanced performance (Justin & Anitha, 2021).
Nucleophilic Aromatic Substitution
Another significant application area is the exploration of nucleophilic aromatic substitution reactions. Research focusing on the substitution reactions at nitropyridines paves the way for understanding the reactivity and synthesis pathways of 3-Ethoxy-2-methyl-6-nitropyridine derivatives. These reactions are foundational for chemical modifications and the development of various derivatives with potential applications in diverse chemical industries (Malik, Solbach, Voelter, & Machulla, 2010).
Propriétés
IUPAC Name |
3-ethoxy-2-methyl-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDWATZMYGTZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512120 | |
| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methyl-6-nitropyridine | |
CAS RN |
73101-78-7 | |
| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







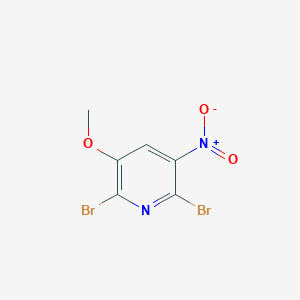

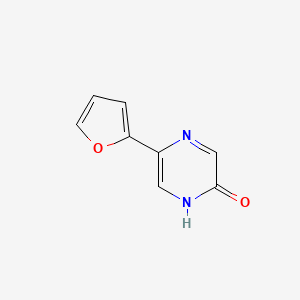
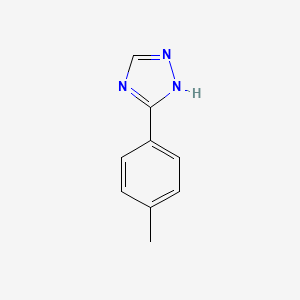
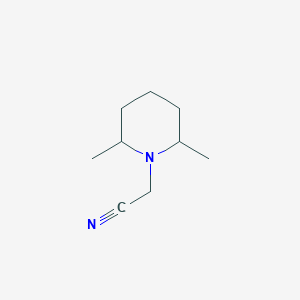
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)
